Imidazole

Catalog No.
S582577
CAS No.
288-32-4
M.F
C3H4N2
M. Wt
68.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole

CAS Number

288-32-4

Product Name

Imidazole

IUPAC Name

1H-imidazole

Molecular Formula

C3H4N2

Molecular Weight

68.08 g/mol

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)

InChI Key

RAXXELZNTBOGNW-UHFFFAOYSA-N

SMILES

C1=CN=CN1

Solubility

Very soluble in water
In water, 241 g/100 g at 20 °C
In water, 2060 g/kg H2O at 19 °C
In water, 663 g/L at 20 °C
Very soluble in ethanol; soluble in diethyl ether, acetone, pyridine; slightly soluble in benzene
Solubility in water, g/100ml at 20 °C: 63.3 (good)

Synonyms

Al-imidazole, Cu-imidazole, imidazole, imidazole acetate, imidazole citrate, imidazole conjugate monoacid, imidazole monohydrochloride, imidazole monophosphonate, imidazole sodium, imidazolium chloride

Canonical SMILES

C1=CN=CN1

As a Building Block in Medicinal Chemistry

The unique structure of imidazole makes it a valuable scaffold for the development of new drugs []. Many FDA-approved medications, including clotrimazole (antifungal) and miconazole (antifungal), contain an imidazole ring in their structure []. Researchers are actively investigating imidazole derivatives for their potential in treating various diseases, such as cancer, Alzheimer's disease, and parasitic infections [, , ].

Role in Biological Processes

Imidazole plays a crucial role in various biological processes within living organisms. It is a constituent of the amino acid histidine, which is essential for protein structure and function []. Additionally, the imidazole ring is present in the essential vitamin biotin, involved in various metabolic reactions []. Studying the interaction of imidazole with biological molecules helps scientists understand these processes at a deeper level.

Imidazole has the molecular formula C₃H₄N₂ and is characterized by a planar structure due to its aromatic nature. The compound exhibits both acidic and basic properties; it can act as a weak acid due to the proton on the nitrogen atom (N1) and as a base because of the lone pair on the other nitrogen atom (N3) . Imidazole is soluble in water and polar solvents, making it versatile for various chemical applications.

Imidazole's mechanism of action depends on the context. In biological systems, it plays a crucial role as a constituent of essential molecules like histidine, a key amino acid, and histamine, a signaling molecule involved in allergic reactions []. Imidazole's ability to act as a buffer helps maintain a stable pH within cells []. It can also interact with metal ions, making it valuable in enzyme catalysis [].

  • Protonation: Imidazole can be protonated at the N3 atom to form stable salts with strong acids .
  • Deprotonation: The proton on the N1 atom can be removed by strong bases, showcasing its amphoteric nature .
  • Electrophilic Substitution: Common reactions include N-alkylation, N-acylation, halogenation, nitration, and sulfonation .
  • Reactions with Aldehydes and Ketones: Imidazole can react with these carbonyl compounds under various conditions .
  • Oxidation: While resistant to auto-oxidation, imidazole can be oxidized by perbenzoic acid .

Imidazole is fundamental in biochemistry. It serves as a core structure in several biologically active molecules:

  • Amino Acids: Histidine contains an imidazole ring, crucial for enzyme catalysis and metal ion binding.
  • Pharmaceuticals: Drugs such as ketoconazole (antifungal), midazolam (sedative), and metronidazole (antibiotic) feature imidazole in their structures .
  • Biotin and Nucleic Acids: Imidazole structures are present in biotin (vitamin) and various alkaloids, underscoring their biological relevance .

Several methods exist for synthesizing imidazole:

  • Debus Method: This classic method involves reacting glyoxal with formaldehyde and ammonia to yield imidazole .
  • Radiszewski Synthesis: Combines glyoxal with an aldehyde and formamide to produce substituted imidazoles .
  • Wallach Synthesis: Involves phosphorus oxychloride reacting with oxamide derivatives, followed by reduction to yield imidazoles .
  • Maquenne Synthesis: Produces imidazoles from alkenes, carbon monoxide, and ammonia under specific conditions .
  • Urea/Hydrogen Peroxide Method: A modern approach using urea/hydrogen peroxide as a catalyst for efficient synthesis of substituted imidazoles .

Imidazole finds applications across various fields:

  • Pharmaceuticals: Used in drug design due to its ability to interact with biological targets.
  • Agriculture: Certain imidazole derivatives serve as fungicides and insecticides.
  • Catalysis: Acts as a ligand in coordination chemistry and catalysis.
  • Material Science: Utilized in the development of polymers and other materials due to its unique properties.

Several compounds share structural similarities with imidazole. Below is a comparison highlighting their uniqueness:

CompoundStructureUnique Features
PyridineC₅H₅NContains one nitrogen; primarily basic properties.
PyrazoleC₃H₃N₂Has two adjacent nitrogen atoms; more reactive than imidazole.
ThiazoleC₃H₃NSContains sulfur; involved in different biological activities.
IndoleC₈H₇NContains an additional benzene ring; significant in tryptophan metabolism.
QuinolineC₉H₇NContains a fused benzene ring; used in pharmaceuticals.

Imidazole's unique dual functionality as both an acid and base distinguishes it from these compounds, making it particularly valuable in biological systems and synthetic chemistry.

Physical Description

Liquid, Other Solid
Solid; [Merck Index] Colorless to yellow solid with an amine-like odor; [OECD SIDS] White or light yellow crystals; [Sigma-Aldrich MSDS]
Solid
COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Monoclinic prisms from benzene
Colorless crystals
Colorless-yellow solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

68.037448136 g/mol

Monoisotopic Mass

68.037448136 g/mol

Boiling Point

257 °C
268 °C

Flash Point

145 °C (293 °F) - closed cup
145 °C c.c.

Heavy Atom Count

5

Vapor Density

Relative vapor density (air = 1): 2.35

Density

Density: 1.0303 g/cu m at 101 °C
Relative density (water = 1): 1.03

LogP

-0.08
-0.08 (LogP)
log Kow = -0.08
-0.08
-0.02

Odor

Amine-like odor

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx), hydrogen cyanide (hydrocyanic acid).
Decomposes on burning. This produces toxic fumes including nitrogen oxides.
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

89.52 °C
90.5 °C
89 °C

UNII

7GBN705NH1

Related CAS

82370-43-2
227760-40-9
1467-16-9 (mono-hydrochloride)
5587-42-8 (hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H360D: May damage the unborn child [Danger Reproductive toxicity]

Use and Manufacturing

IDENTIFICATION: Imidazole is a colorless to yellow crystalline solid. It has an ammonia smell. It is very soluble in water. Imidazole occurs in tobacco and tobacco smoke. USE: Imidazole is used to make other chemicals, drugs, pesticides, dyes, photographic chemicals and corrosion inhibitors. EXPOSURE: Workers who use imidazole may breathe in mists or have direct skin contact. The general population may be exposed by breathing in tobacco smoke and by skin contact with some cosmetics that contain imidazole. If imidazole is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Data on the potential for imidazole to produce toxic effects in humans were not available. Imidazole is a severe skin and eye irritant in laboratory animals. Corneal damage has been reported following direct eye exposure. Kidney and liver damage were reported in laboratory animals following repeated exposure to high oral doses. Data on the potential for imidazole to cause infertility in laboratory animals were not available. However, no damage to reproductive organs, changes in sperm, or changes in female reproductive cycles were observed in laboratory animals exposed to high oral doses over time. Abortions, birth defects, and reduced offspring weights were reported in laboratory animals following exposure to imidazole during pregnancy at high doses that made the mothers very sick. Data on the potential for imidazole to cause cancer in laboratory animals were not available. The potential for imidazole to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Enzyme Inhibitors

Vapor Pressure

0.002 [mmHg]
Vapor pressure = 0.327 Pa at 25 °C (2.25X10-2 mm Hg at 25 °C)
Vapor pressure, Pa at 20 °C: 0.3

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

288-32-4

Absorption Distribution and Excretion

Imidazole reached peak plasma levels within 15 to 30 minutes in rats dosed with approximately 17 mg/kg bw and disappeared within 4 hours. Similar results were obtained for imidazole with ITF 182, a novel drug called Selezen that consists of the salt of protonated imidazole and 2-hydroxybenzoate in 1:1 molar quantities, with doses containing up to 66 mg imidazole/kg bw. The pharmacokinetic parameters were determined in human studies with ITF 182 in single (248 mg of imidazole) and multiple dose (3 single doses per day) studies. The pharmacokinetic parameters were comparable between different experiments, i.e. single or multiple dosing, oral or rectal applications, or oral tablet or oral drops did not exert marked influences. The main pharmacokinetic parameters in humans after oral intake may be summarized as follows: maximum plasma levels were reached after approximately 3 hours, elimination half-life was approximately 1.8 to 3 hours. Bioavailability was complete. Protein binding was determined to range between 5 to 15 %. In contrast, no effects were noted in a pilot study after dermal application.

Metabolism Metabolites

Response of enzymes involved in liver drug metabolism to imidazole treatment was determined in several studies. No increase in total microsomal P450 content was observed after a 4 day i.p. administration of 200 mg/kg bw per day in female Sprague-Dawley rats. Statistically significantly increased activities of 7-ethoxycoumarin-O-deethylase (1.7-fold) and Aminopyrine-N-demethylase (1.26-fold) were noted whereas aniline and p-nitrophenol hydroxylases were insignificantly reduced. New Zealand White rabbits treated with imidazole (200 mg/kg bw, 4 days) showed increased total p450-content in liver (1.24-fold) compared with controls and a 4.47-fold increase of the isozyme 3a. No significant changes were noted in pretreated Syrian Hamsters of both sexes (200 mg/kg bw, 4 days) with respect to relative liver weight, total microsomal p450-content, microsomal and cytosolic enzyme activities involved in phase I (demethylation of p-nitroanisole and ethylmorphine, NADPH-Cytochrome C-reductase) and phase II drug metabolism (sulfotransferase, glutathione transferase).

Wikipedia

Imidazole
Xylulose

Biological Half Life

... Elimination half-life /in humans/ was approximately 1.8 to 3 hours.

Use Classification

Cosmetics -> Buffering
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

In the generally applicable Radziszewski reaction, a 1,2-dicarbonyl compound is condensed with an aldehyde and ammonia ... in a molar ratio of 1:1: 2, respectively. Replacement of a molar equivalent of ammonia with a primary amine ... leads to the corresponding 1-substituted imidazoles. ... The reaction is usually carried out in water or a water-alcohol mixture at 50-100 °C. Work-up may involve the usual processes (e.g., distillation, extraction, and crystallization). Distillation leads to imidazole with a purity > 99%. The yield is generally 60-85%.
Prepared by the action of ammonia on glyoxal; ... from glyoxal, ammonia, and formaldehyde; ... vapor phase synthesis from formamide and ethylenediamine in the presence of a dehydrogenation catalyst.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Plastics Material and Resin Manufacturing
1H-Imidazole: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 6.1D: Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Separated from strong acids and food and feedstuffs.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

CHIMs are versatile cholesterol analogs mimicking and visualizing cholesterol behavior in lipid bilayers and cells

Anna L L Matos, Fabian Keller, Tristan Wegner, Carla Elizabeth Cadena Del Castillo, David Grill, Sergej Kudruk, Anne Spang, Frank Glorius, Andreas Heuer, Volker Gerke
PMID: 34117357   DOI: 10.1038/s42003-021-02252-5

Abstract

Cholesterol is an essential component of cellular membranes regulating the structural integrity and fluidity of biological bilayers and cellular processes such as signal transduction and membrane trafficking. However, tools to investigate the role and dynamics of cholesterol in live cells are still scarce and often show limited applicability. To address this, we previously developed a class of imidazolium-based cholesterol analogs, CHIMs. Here we confirm that CHIM membrane integration characteristics largely mimic those of cholesterol. Computational studies in simulated phospholipid bilayers and biophysical analyses of model membranes reveal that in biologically relevant systems CHIMs behave similarly to natural cholesterol. Importantly, the analogs can functionally replace cholesterol in membranes, can be readily labeled by click chemistry and follow trafficking pathways of cholesterol in live cells. Thus, CHIMs represent chemically versatile cholesterol analogs that can serve as a flexible toolbox to study cholesterol behavior and function in live cells and organisms.


Imidazole-Based Ionic Liquids with BF

Qiqi Zhang, Shanmeiyu Zhang, Hui Yang, Guangling Pei, Ming Yang, Wei Zhang, Rui Chen, Jinben Wang
PMID: 34208767   DOI: 10.3390/ijms22126465

Abstract

Promoting fluid transportation in porous media has important applications in energy, pedology, bioscience, etc. For this purpose, one effective way is to prevent swelling through surface modification; however, it is far from enough in real cases, such as ultra-low permeability reservoirs and tight oils. In this study, we considered the comprehensive effects of inhibiting clay swelling, flocculation performance, reducing water clusters and interfacial tension and developed a series of imidazole-based tetrafluoroborate ionic liquids (ILs) with different lengths of alkyl chains. Through measurements of anti-swelling rates, XRD, SEM,
O NMR, molecular dynamics simulation, zeta potential, flocculation evaluation, interfacial tension and a core flooding experiment based on ultra-low permeability reservoirs, the relationships between the molecular structure and physicochemical properties of ILs have been revealed. Interestingly, one of the selected ILs, imidazole-based tetrafluoroborate ILs (C
-OMImBF
), shows excellent performance, which is helpful to design an effective strategy in promoting fluid transportation in narrow spaces.


ATP-triggered mitochondrial cascade reactions for cancer therapy with nanoscale zeolitic imidazole framework-90

Wei Pan, Bingjie Cui, Kaiye Wang, Mingwan Shi, Fei Lu, Na Li, Bo Tang
PMID: 34335969   DOI: 10.7150/thno.59593

Abstract

Chemotherapy, the most conventional modality for cancer therapy, usually brings serious side effects because of the low cancer-therapeutic specificity and bioavailability. It is of great significance for cancer treatment to develop new effective strategies to regulate biochemical reactions in organelles, enhance the specificity of chemotherapeutic drugs and reduce their side effects.
We report herein a zeolitic imidazole framework-90 (ZIF-90) based nanoplatform, which was used to initiate a series of mitochondrial cascade reactions using ATP as a molecular switch for cancer therapy. The thioketal linked camptothecin (camptothecin prodrug, TK-CPT) and 2-Methoxyestradiol (2-ME) were encapsulated into the pores of ZIF-90 nanoparticles using a simple one-pot method, and the nanoplatform was finally coated with a layer of homologous cell membrane.
Mitochondrial ATP can efficiently degrade ZIF-90 and then release the loaded 2-ME and CPT prodrugs. 2-ME can inhibit the activity of superoxide dismutase (SOD), which induces the up-regulation of reactive oxygen species (ROS)
. The thioketal linkers in CPT prodrug can respond to ROS, thereby achieving subsequent release of parent CPT drug. This cascade of reactions can lead to prolonged high oxidative stress and cause continuous cancer cell apoptosis, due to the increased ROS level and the liberation of CPT.
We constructed an ATP-triggered strategy using nanoscale ZIF-90 to initiate mitochondrial cascade reactions for cancer therapy. The ZIF-90 based nanoplatform exhibited low cytotoxicity, good mitochondria-targeting ability, and excellent therapeutic effect.
experiments demonstrated that the growth of tumor can be efficiently inhibited in a mouse model. This ATP-triggered strategy to induce mitochondrial biochemical reactions offers more possibilities for developing organelle-targeted therapeutic platforms.


Insights into the Protein Ruthenation Mechanism by Antimetastatic Metallodrugs: High-Resolution X-ray Structures of the Adduct Formed between Hen Egg-White Lysozyme and

Lykourgos Chiniadis, Petros Giastas, Ioannis Bratsos, Athanasios Papakyriakou
PMID: 34197115   DOI: 10.1021/acs.inorgchem.1c01441

Abstract

The pharmacological profile of medicinally relevant Ru(III) coordination compounds has been ascribed to their interactions with proteins, as several studies have provided evidence that DNA is not the primary target. In this regard, numerous spectroscopic and crystallographic studies have indicated that the Ru(III) ligands play an important role in determining the metal binding site, acting as the recognition element in the early stages of the protein-complex formation. Herein, we present a series of near-atomic-resolution X-ray crystal structures of the adducts formed between the antimetastatic metallodrug imidazolium
-[tetrachlorido(
-dimethyl sufoxide)(1
-imidazole)ruthenate(III)] (
) and hen egg-white lysozyme (HEWL). These structures elucidate a series of binding events starting from the noncovalent interaction of intact
ions with HEWL (1.5 h), followed by the stepwise exchange of all Ru ligands except for 1
-imidazole (26 h) to the final "ruthenated" protein comprising one aquated Ru ion coordinated to histidine-15 of HEWL (98 h). Our structural data clearly support a two-step mechanism of protein ruthenation, illustrating the ligand-mediated recognition step of the process.


Construction of a novel asymmetric imidazole-cored AIE probe for ratiometric imaging of endogenous leucine aminopeptidase

Xueyan Huang, Qian Lei, Shuai Huang, Hongliang Zeng, Bin Feng, Qinghai Zeng, Yibo Hu, Wenbin Zeng
PMID: 34114574   DOI: 10.1039/d1cc01940f

Abstract

We report a rational strategy to deliberately construct the first asymmetric tetraarylimidazole-based AIE probe, integrating AIE behavior in synergy with ESIPT character to image endogenous LAP for the first time. It offered good sensitivity and selectivity, and concomitantly, was applied successfully for real-time tracking of LAP in the cisplatin-induced liver injury zebrafish model.


Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity

Adel A-H Abdel-Rahman, Amira K F Shaban, Ibrahim F Nassar, Dina S El-Kady, Nasser S M Ismail, Samy F Mahmoud, Hanem M Awad, Wael A El-Sayed
PMID: 34206976   DOI: 10.3390/molecules26133923

Abstract

New pyridine, pyrazoloyridine, and furopyridine derivatives substituted with naphthyl and thienyl moieties were designed and synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile (
). The chloro, methoxy, cholroacetoxy, imidazolyl, azide, and arylamino derivatives were prepared to obtain the pyridine-
functionalized derivatives. The derived pyrazolpyridine-
-glycosides were synthesized via heterocyclization of the
-thioxopyridine derivative followed by glycosylation using glucose and galactose. The furopyridine derivative
and the tricyclic pyrido[3',2':4,5]furo[3,2-d]pyrimidine
were prepared via heterocyclization of the ester derivative followed by a reaction with formamide. The newly synthesized compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme. In addition, the cytotoxicity of the compounds was tested against four different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549). The CDK2/cyclin A2 enzyme inhibitory results revealed that pyridone
, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (
), 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1
-pyrazolo[3,4-b]pyridin-3-amine (
), S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate (
), and ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (
) are among the most active inhibitors with IC
values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC
0.394 μM). Most compounds showed significant inhibition on different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549) with IC
ranges of 31.3-49.0, 19.3-55.5, 22.7-44.8, and 36.8-70.7 μM, respectively compared to doxorubicin (IC
40.0, 64.8, 24.7 and 58.1 µM, respectively). Furthermore, a molecular docking study suggests that most of the target compounds have a similar binding mode as a reference compound in the active site of the CDK2 enzyme. The structural requirements controlling the CDK2 inhibitory activity were determined through the generation of a statistically significant 2D-QSAR model.


Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors

Lamya H Al-Wahaibi, Bahaa G M Youssif, Ehab S Taher, Ahmed H Abdelazeem, Antar A Abdelhamid, Adel A Marzouk
PMID: 34443307   DOI: 10.3390/molecules26164718

Abstract

A novel series of tri-aryl imidazole derivatives
-
carrying benzene sulfonamide moiety has been designed for their selective inhibitory against hCA
and
activity. Six compounds were found to be potent and selective CA IX inhibitors with the order of
>
>
>
>
>
(Ki = 0.3-1.3 μM, and selectivity ratio for hCA IX over hCA XII = 5-12) relative to acetazolamide (Ki = 0.03 μM, and selectivity ratio for hCA IX over hCA XII = 0.20). The previous sixth inhibitors have been further investigated for their anti-proliferative activity against four different cancer cell lines using MTT assay. Compounds
and
demonstrated higher antiproliferative activity than other tested compounds (with GI
= 2.3 and 2.8 M, respectively) in comparison to doxorubicin (GI
= 1.1 M). Docking studies of these two compounds adopted orientation and binding interactions with a higher liability to enter the active side pocket CA-IX selectively similar to that of ligand
. Molecular modelling simulation showed good agreement with the acquired biological evaluation.


Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2

Titilayo O Johnson, Abayomi Emmanuel Adegboyega, Opeyemi Iwaloye, Omokehinde Abiodun Eseola, Winfried Plass, Boluwatife Afolabi, Damilare Rotimi, Eman I Ahmed, Ashraf Albrakati, Gaber E Batiha, Oluyomi Stephen Adeyemi
PMID: 34294374   DOI: 10.1016/j.jphs.2021.05.004

Abstract

Owing to the urgent need for therapeutic interventions against the SARS-coronavirus 2 (SARS-CoV-2) pandemic, we employed an in silico approach to evaluate the SARS-CoV-2 inhibitory potential of newly synthesized imidazoles. The inhibitory potentials of the compounds against SARS-CoV-2 drug targets - main protease (Mpro), spike protein (Spro) and RNA-dependent RNA polymerase (RdRp) were investigated through molecular docking analysis. The binding free energy of the protein-ligand complexes were estimated, pharmacophore models were generated and the absorption, distribution, metabolism, excretion and toxicity (ADMET) properties of the compounds were determined. The compounds displayed various levels of binding affinities for the SARS-CoV-2 drug targets. Bisimidazole C2 scored highest against all the targets, with its aromatic rings including the two imidazole groups contributing to the binding. Among the phenyl-substituted 1H-imidazoles, C9 scored highest against all targets. C11 scored highest against Spro and C12 against Mpro and RdRp among the thiophene-imidazoles. The compounds interacted with HIS 41 - CYS 145 and GLU 288 - ASP 289 - GLU 290 of Mpro, ASN 501 of Spro receptor binding motif and some active site amino acids of RdRp. These novel imidazole compounds could be further developed as drug candidates against SARS-CoV-2 following lead optimization and experimental studies.


A nano-predator of pathological MDMX construct by clearable supramolecular gold(I)-thiol-peptide complexes achieves safe and potent anti-tumor activity

Siqi Yan, Jin Yan, Dan Liu, Xiang Li, Qianyan Kang, Weiming You, Jinghua Zhang, Lei Wang, Zhiqi Tian, Wuyuan Lu, Wenjia Liu, Wangxiao He
PMID: 34093856   DOI: 10.7150/thno.59020

Abstract

As alternatives to small-molecular proteolysis-targeting chimeras (PROTAC), peptide-based molecular glues (MG) are a broad range of dual-functional ligands that simultaneously bind with targetable proteins and E3 ligases by mimicking proteinprotein interaction (PPI) partners.
Herein, we design a peptide-derived MG to target a tumor-driving protein, MDMX, for degradation, and nanoengineered it into a supramolecular gold(I)-thiol-peptide complex (Nano-MP) to implement the proteolysis recalcitrance, cellular internalization, and glutathione-triggered release. To optimize the tumor targeting, a pH-responsive macromolecule termed polyacryl sulfydryl imidazole (PSI) was synthesized to coat Nano-MP.
As expected, Nano-MP@PSI induced the MDMX degradation by ubiquitination and subsequently restored the anti-cancer function of p53 and p73. Nano-MP@PSI revealed potent anti-cancer activities in an orthotopic xenograft mouse model of retinoblastoma by intraocular injection and a patient-derived xenograft model of malignant pancreatic cancer by systemic injection, while maintaining a favorable safety profile and showing a highly favorable clearable profile of excretion from the living body.
Collectively, this work not only provided a clinically viable paradigm for the treatment of a wide variety of tumors by multiple administration types, but, more importantly, it bridged the chasm between peptides and PROTACs, and likely reinvigorated the development of peptide-derived proteolysis-targeting chimeras for a great variety of diseases.


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